molecular formula C15H12BrClN2 B1519712 2-Amino-6-bromo-3-phenylquinoline hydrochloride CAS No. 1170960-09-4

2-Amino-6-bromo-3-phenylquinoline hydrochloride

Cat. No.: B1519712
CAS No.: 1170960-09-4
M. Wt: 335.62 g/mol
InChI Key: QYZVHORAFLOGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromo-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H11BrN2·HCl and a molecular weight of 335.63 g/mol. This compound is a derivative of quinoline, featuring a bromine atom at the 6th position and a phenyl group at the 3rd position, along with an amino group at the 2nd position. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-phenylquinoline hydrochloride typically involves the following steps:

  • Bromination: : The starting material, 2-amino-3-phenylquinoline, undergoes bromination to introduce the bromine atom at the 6th position. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions.

  • Acidification: : The resulting compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step is essential to stabilize the compound and improve its solubility in various solvents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and continuous monitoring to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and dye production.

  • Reduction: : Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-amino-3-phenylquinoline.

  • Substitution: : The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as hydrogen gas (H2) and sodium borohydride (NaBH4) are used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:
  • Quinone Derivatives: : Oxidation products are used in the synthesis of dyes and pigments.

  • Amino Derivatives: : Reduction and substitution reactions yield various amino derivatives, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Amino-6-bromo-3-phenylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex organic compounds and is used in the development of new drugs and materials. Its applications include:

  • Chemistry: : Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: : Investigated for its potential therapeutic properties in the treatment of various diseases.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-6-bromo-3-phenylquinoline hydrochloride exerts its effects depends on its specific application. In medicinal research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Amino-6-bromo-3-phenylquinoline hydrochloride is similar to other quinoline derivatives, such as 2-amino-3-phenylquinoline and 6-bromo-2-chloro-3-phenylquinoline its unique combination of functional groups and structural features sets it apart

List of Similar Compounds

  • 2-Amino-3-phenylquinoline

  • 6-Bromo-2-chloro-3-phenylquinoline

  • 6-Bromo-4-chloro-2-phenylquinoline

  • 4-Bromo-6-methoxy-2-phenylquinoline

  • 7-Bromo-4-hydroxy-2-phenylquinoline

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

6-bromo-3-phenylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVHORAFLOGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656635
Record name 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170960-09-4
Record name 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-bromo-3-phenylquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-6-bromo-3-phenylquinoline hydrochloride
Reactant of Route 3
2-Amino-6-bromo-3-phenylquinoline hydrochloride
Reactant of Route 4
2-Amino-6-bromo-3-phenylquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-6-bromo-3-phenylquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-6-bromo-3-phenylquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.